N-n-Undecylgluconamide

Description

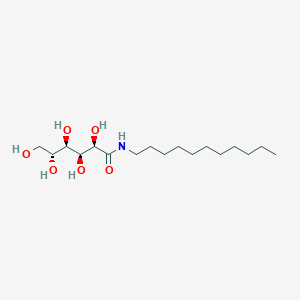

N-n-Undecylgluconamide is a synthetic gluconamide derivative characterized by an n-undecyl (11-carbon) alkyl chain attached to the gluconamide backbone. Structurally, it belongs to the family of alkyl gluconamides, which are amphiphilic molecules with applications in surfactants, drug delivery systems, and biochemical research. The compound’s hydrophilic glucose moiety and hydrophobic alkyl chain enable micelle formation, making it valuable in formulations requiring stable colloidal systems.

Properties

CAS No. |

104883-69-4 |

|---|---|

Molecular Formula |

C17H35NO6 |

Molecular Weight |

349.5 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-undecylhexanamide |

InChI |

InChI=1S/C17H35NO6/c1-2-3-4-5-6-7-8-9-10-11-18-17(24)16(23)15(22)14(21)13(20)12-19/h13-16,19-23H,2-12H2,1H3,(H,18,24)/t13-,14-,15+,16-/m1/s1 |

InChI Key |

SALJKOPFFFXOQN-LVQVYYBASA-N |

SMILES |

CCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |

Synonyms |

N-n-undecyl-D-gluconamide N-n-undecylgluconamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The primary distinction among alkyl gluconamides lies in their substituent groups:

- N-n-Undecylgluconamide : Features a linear C11 alkyl chain.

- N-hexyl-D-gluconamide (C12H25NO6): Shorter linear C6 alkyl chain (CAS 18375-59-2) .

- N-cyclohexyl-N-methyl-D-gluconamide (C13H25NO6): Bulkier cyclohexyl group and methyl substitution (CAS 93804-57-0) .

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Predicted Solubility in Water | Critical Micelle Concentration (CMC)* |

|---|---|---|---|---|---|

| This compound | C17H35NO6 | 349.47 | Linear C11 alkyl | Low | Very Low (<0.1 mM) |

| N-hexyl-D-gluconamide | C12H25NO6 | 279.33 | Linear C6 alkyl | Moderate | ~1–5 mM |

| N-cyclohexyl-N-methyl-D-gluconamide | C13H25NO6 | 291.34 | Cyclohexyl + methyl | Very Low | Not reported |

*CMC values estimated based on alkyl chain length trends.

Functional and Application Comparisons

(a) Surfactant Efficiency

- This compound : The long C11 chain enhances hydrophobicity, reducing CMC and improving micelle stability. This makes it suitable for low-concentration surfactant applications (e.g., detergents, emulsifiers).

- N-hexyl-D-gluconamide : Higher water solubility and moderate CMC favor use in pharmaceutical solubilization or short-term stabilization .

- N-cyclohexyl-N-methyl-D-gluconamide : Steric hindrance from the cyclohexyl group likely limits micelle formation but may improve lipid membrane interaction for drug delivery .

Research Findings and Trends

Alkyl Chain Length vs. Performance

- Longer chains (e.g., C11 in this compound) reduce water solubility but enhance membrane permeability and micelle stability. This is critical for sustained-release drug formulations.

- Shorter chains (e.g., C6 in N-hexyl-D-gluconamide) balance solubility and surfactant activity, ideal for cosmetic or food-grade emulsifiers .

Impact of Substituent Bulkiness

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.